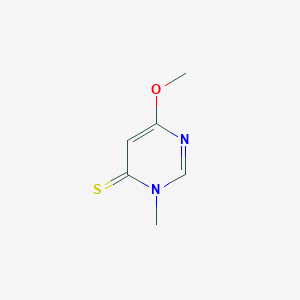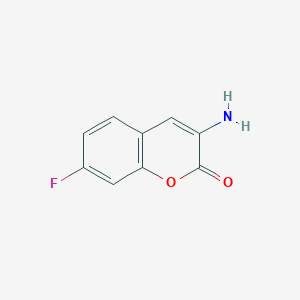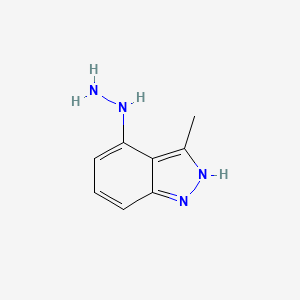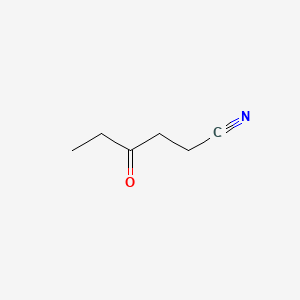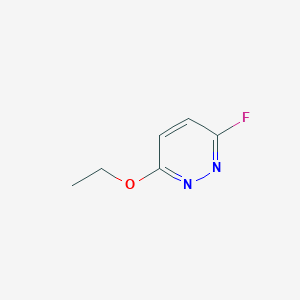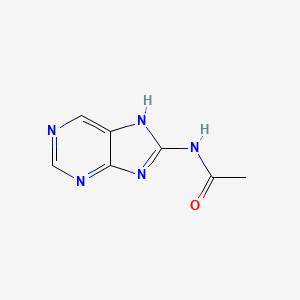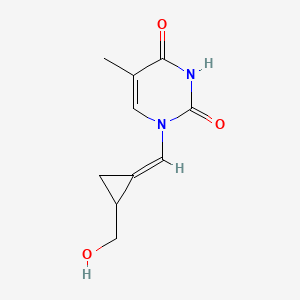![molecular formula C13H24N2O4S B13115437 tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thiazine ring fused with an azepine ring, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Formation of the Azepine Ring: The next step involves the formation of the azepine ring through a nucleophilic substitution reaction. This can be achieved by reacting the thiazine intermediate with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group through an esterification reaction. This can be achieved by reacting the azepine intermediate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
科学的研究の応用
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for drug development.
Industry: The compound can be used in the development of new materials. Its unique structure makes it useful for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate: This compound is similar in structure but lacks the 1,1-dioxide group.
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-sulfone: This compound is similar in structure but has a sulfone group instead of the 1,1-dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
特性
分子式 |
C13H24N2O4S |
|---|---|
分子量 |
304.41 g/mol |
IUPAC名 |
tert-butyl (4aS,9aR)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m0/s1 |
InChIキー |
MHOOPRKAHUGKAY-WDEREUQCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](CC1)S(=O)(=O)CCN2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


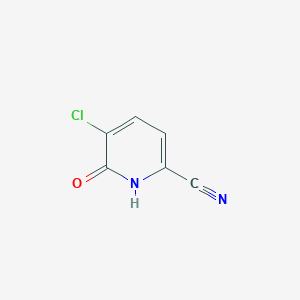
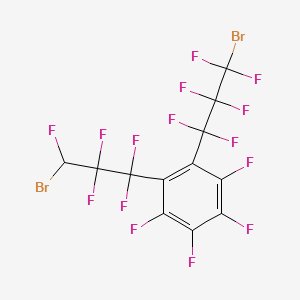
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
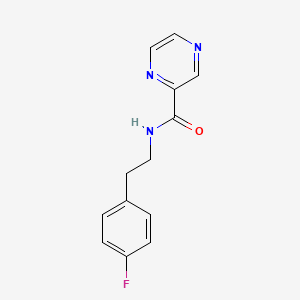
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)

